![molecular formula C15H13ClF3NO2 B2439438 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one CAS No. 757192-82-8](/img/structure/B2439438.png)
2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one” is a chemical compound with the molecular formula C15H13ClF3NO2 and a molecular weight of 331.72 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13ClF3NO2/c1-9-7-13 (14 (21)8-16)10 (2)20 (9)11-3-5-12 (6-4-11)22-15 (17,18)19/h3-7H,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 147-148°C .科学的研究の応用
Hydrogen Bonding Studies
Research on derivatives of carbonyl 2-substituted pyrroles, including 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one, focuses on their crystal and molecular structures, particularly hydrogen bonding patterns. Studies show different hydrogen bond motifs in these structures, influencing their stability and intermolecular interactions (Domagała et al., 2022).
Antimicrobial Applications
Synthesis of novel pyrrole derivatives, including those related to 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one, has shown potential antimicrobial applications. These compounds have been evaluated for their in vitro antibacterial activity, suggesting their relevance in pharmaceutical research (Kumar et al., 2017).
Corrosion Inhibition
A derivative of 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one has been synthesized and studied for its corrosion inhibition properties. The electrochemical study demonstrated its efficiency in inhibiting steel corrosion, making it relevant in materials science and engineering (Louroubi et al., 2019).
Synthesis Methods
Research on pyrrole derivatives includes exploring efficient synthesis methods. Studies involve synthesizing these compounds using different agents and conditions, contributing to organic chemistry and synthetic methodologies (Kalantari et al., 2006).
Spectroscopic and Quantum Chemical Analysis
Pyrrole derivatives undergo extensive spectroscopic and quantum chemical studies. These analyses provide insights into their structural, electronic, and optical properties, which are crucial in the development of new materials and pharmaceuticals (Singh et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
The primary target of the compound 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one is the metabotropic glutamate receptor subtype mGluR 5 . This receptor plays a crucial role in the central nervous system, influencing various neurological processes .
Mode of Action
2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one acts as a selective allosteric antagonist of the mGluR 5 receptor . It binds to this receptor with nanomolar affinity, leading to changes in the receptor’s activity .
Biochemical Pathways
The interaction of 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one with the mGluR 5 receptor influences several biochemical pathways. For instance, it has been shown to prevent the aggregation of huntingtin and β-amyloid proteins in animal models of Huntington’s and Alzheimer’s disease, suggesting a role in the regulation of mTOR and autophagy pathways .
Pharmacokinetics
The compound 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one has been found to have high oral bioavailability . It is also long-acting, with effects lasting up to 18 hours after a single dose . These properties contribute to its high bioavailability and potential for therapeutic use.
Result of Action
The molecular and cellular effects of 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one’s action include the modulation of mGluR 5 receptor activity and the prevention of protein aggregation . These effects could have significant implications for the treatment of neurological disorders such as Huntington’s and Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one. For instance, the compound’s stability may be affected by storage temperature . Additionally, its efficacy can be influenced by factors such as the presence of other drugs or substances, the physiological state of the individual, and genetic variations in the mGluR 5 receptor .
特性
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO2/c1-9-7-13(14(21)8-16)10(2)20(9)11-3-5-12(6-4-11)22-15(17,18)19/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVBEDXCYXVVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)(F)F)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

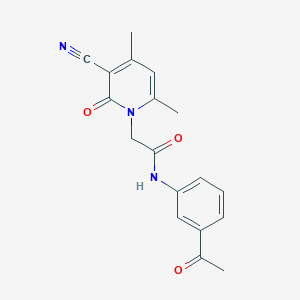
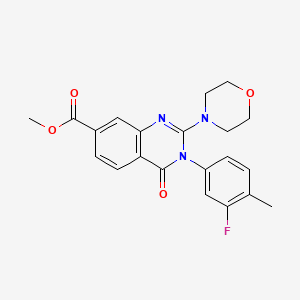
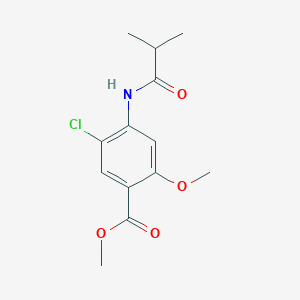
![(2E)-3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]acrylic acid](/img/structure/B2439360.png)
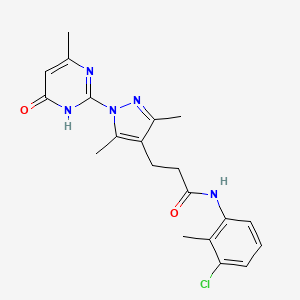
![N-(3-Methoxyphenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2439362.png)

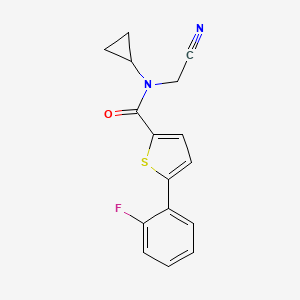
![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2439369.png)
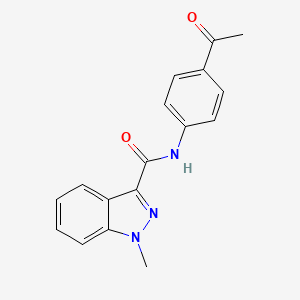
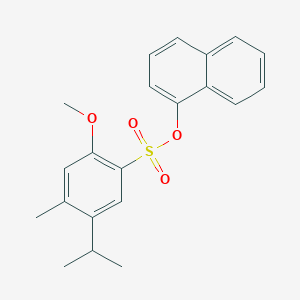
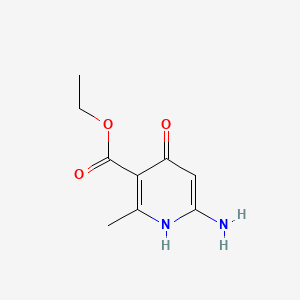
![2-Ethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2439373.png)
